molecular formula C5H4Cl2N4 B3032481 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride CAS No. 1956354-61-2

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride

Cat. No.: B3032481
CAS No.: 1956354-61-2
M. Wt: 191.02
InChI Key: QBVIERYKHGOHQK-UHFFFAOYSA-N
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Description

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C5H4Cl2N4 and its molecular weight is 191.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride and its derivatives have been extensively studied for their novel chemical structures and potential applications in various fields of research. One study focused on the synthesis and Density Functional Theory (DFT) study of related triazolopyridine derivatives, highlighting the regioselectivity of ring closure, which is crucial for understanding the chemical behavior and potential applications of these compounds (Mozafari et al., 2016). Similarly, the cyclization of substituted diaminopyridines into triazolopyridine oxides during nitration processes has been explored, indicating the reactivity of these compounds under specific conditions (Smolyar & Vasilechko, 2010).

Material Science and Catalysis

Research has also delved into the material science aspects of triazolopyridines, examining their crystal structures and potential as materials with unique properties. For instance, the crystal structure of a novel triazolopyridine compound with antifungal activity has been determined, suggesting applications in material science and pharmaceuticals (Wang et al., 2018). Additionally, the reactions of triazolopyridines with electrophiles have been studied, providing insights into their potential roles in catalysis and synthesis (Jones et al., 1981).

Biological Activity and Pharmaceutical Applications

The synthesis and biological activity of triazolopyridine derivatives have been a significant focus, with studies aiming to design compounds with potential fungicidal and insecticidal activities. This research avenue is crucial for the development of new agrochemicals and pharmaceuticals (Chen & Shi, 2008). Moreover, the efficient synthesis and structural analysis of triazolopyridines, such as those conducted via oxidative cyclization, underline their versatility and potential in drug development (El-Kurdi et al., 2021).

Safety and Hazards

The safety information for 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties, as well as their potential applications in the treatment of various neurodegenerative diseases . Additionally, the development of new synthetic methodologies for accessing new 1,2,4-triazolo-containing scaffolds could be a promising area of research .

Mechanism of Action

Properties

IUPAC Name

4-chloro-2H-triazolo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-2-7-5)8-10-9-4;/h1-2H,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIERYKHGOHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-61-2
Record name 3H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956354-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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